molecular formula C7H9N3O2 B2509631 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1309128-62-8

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B2509631
CAS No.: 1309128-62-8
M. Wt: 167.168
InChI Key: BOPOKWDSMFKQMF-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a carboxylic acid substituent at the 2-position. Its partially saturated tetrahydropyrazine ring enhances conformational flexibility, making it a valuable scaffold in medicinal chemistry and drug discovery. This compound serves as a key intermediate for synthesizing derivatives with diverse biological activities, including anticancer, antiviral, and enzyme-modulating properties . Its molecular formula is C₇H₇N₃O₃ (molecular weight: 181.15 g/mol), and it is typically stored under dry, refrigerated (2–8°C) conditions to maintain stability .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)6-3-5-4-8-1-2-10(5)9-6/h3,8H,1-2,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPOKWDSMFKQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)O)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with suitable electrophiles, followed by cyclization to form the desired heterocyclic ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process, making it feasible for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring, enhancing the compound’s biological activity .

Scientific Research Applications

Antiviral Activity

One of the most notable applications of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is its role as a Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM). Recent studies have demonstrated that derivatives of this compound effectively inhibit a range of nucleos(t)ide-resistant HBV variants. In particular, one lead compound exhibited significant inhibition of HBV DNA viral load in an HBV animal model following oral administration .

Case Study: Efficacy Against HBV

  • Study Design : The research involved the synthesis of various tetrahydropyrazolo derivatives and their evaluation as potential HBV CpAMs.
  • Results : The lead compound demonstrated a marked reduction in viral load and showed promise as a therapeutic agent against resistant HBV strains.
  • : These findings suggest that this compound derivatives could serve as effective treatments for chronic HBV infections.

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. For instance, one study reported rapid clearance in vivo with a half-life of approximately 10 minutes in mice after intravenous administration. Such rapid metabolism indicates the need for further modifications to enhance bioavailability and therapeutic efficacy .

Medicinal Chemistry Applications

The compound's structure serves as a valuable scaffold in drug design. Its ability to undergo various chemical reactions allows for the development of new analogs with improved biological activities. For example:

  • Synthesis Techniques : Researchers have explored scalable synthesis methods that incorporate this compound into larger pharmacophore frameworks.
  • Reactivity Patterns : The chemical reactivity of the tetrahydropyrazolo structure has been investigated for potential applications in creating new drugs targeting different diseases .

Structural Variants and Derivatives

The exploration of derivatives such as ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate has also been noted. These derivatives exhibit distinct properties that could be harnessed for specific therapeutic applications. The structural variations can lead to differences in potency and selectivity against biological targets .

Data Summary Table

Application AreaDescriptionKey Findings
Antiviral ActivityInhibition of HBV core protein as an allosteric modulatorSignificant reduction in HBV DNA levels; effective against resistant strains
PharmacokineticsStudy of ADME propertiesRapid clearance with a half-life of ~10 minutes; implications for drug formulation strategies
Medicinal ChemistryUse as a scaffold for drug designPotential for synthesizing new analogs with enhanced therapeutic profiles
Structural VariantsInvestigation into derivatives like ethyl 4-oxo variantDifferent reactivity patterns; potential for targeted therapies

Mechanism of Action

Comparison with Similar Compounds

The structural versatility of the pyrazolo[1,5-a]pyrazine core allows for extensive modifications. Below is a detailed comparison with analogous derivatives, focusing on structural features , synthetic routes , and biological activities .

Ester Derivatives
Compound Name Molecular Formula Key Modifications Synthesis Yield Biological Activity Reference
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate C₈H₉N₃O₄ Methyl ester, 4-oxo group Not reported Intermediate for further functionalization
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate C₁₅H₁₇N₃O₄ Ethyl ester, 3-methylfuran substituent 65% Inhibitor of respiratory syncytial virus polymerase

Key Insights :

  • Ester derivatives (e.g., methyl or ethyl) are commonly synthesized via coupling reactions with carboxylic acids or acyl chlorides .
Oxo and Substituted Derivatives
Compound Name Molecular Formula Key Modifications Biological Activity Reference
6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid C₉H₁₁N₃O₃ 6-Ethyl, 4-oxo group Not reported (discontinued product)
5-(4-Fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid methyl ester C₁₅H₁₄FN₃O₃ 4-Fluorobenzyl, methyl ester Potential kinase modulator (structural analogy)

Key Insights :

  • Substituents like the 4-fluorobenzyl group enhance lipophilicity, improving membrane permeability for CNS-targeted therapies .
  • The 6-ethyl derivative (CAS: 2090959-73-0) was discontinued due to undefined reasons, highlighting challenges in scaling up substituted analogs .
Amine and Carbamate Derivatives
Compound Name Molecular Formula Key Modifications Synthesis Yield Biological Activity Reference
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine C₇H₁₀N₄ 5-Methyl, amine group 80% (3 steps) Building block for kinase inhibitors
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid C₁₂H₁₇N₃O₄ tert-Butoxycarbonyl (Boc) protection Not reported Intermediate for peptide coupling

Key Insights :

  • Amine derivatives are synthesized via nitro-group reduction or direct substitution, offering routes to bioactive molecules like kinase inhibitors .
  • Boc-protected derivatives (e.g., CAS: 1209492-73-8) are critical for protecting reactive amines during solid-phase peptide synthesis .

Key Insights :

  • Fusion with chlorin macrocycles (e.g., in ) enhances photodynamic therapy (PDT) efficacy against melanoma cells by improving hydrophilicity and cellular uptake .
  • The isopropyl-substituted derivative in demonstrates the scaffold’s utility in neurodegenerative disease research by modulating Parkin E3 ligase activity .

Biological Activity

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (THPPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of THPPCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

THPPCA is characterized by a unique pyrazolo structure that contributes to its biological activity. The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H10N4O2
  • CAS Number : 165894-07-5

1. Inhibition of HIV-1 Integrase

Research indicates that derivatives of THPPCA exhibit potent inhibition of HIV-1 integrase. A study synthesized various 4-oxo derivatives and found that one lead compound demonstrated an IC(50) value of 74 nM against integrase-catalyzed strand transfer and inhibited HIV replication with an IC(95) value of 63 nM in cell culture. The coplanarity of metal-binding heteroatoms was crucial for optimal binding to the integrase active site .

2. Anti-HBV Activity

Recent findings highlight the potential of THPPCA as an allosteric modulator for the Hepatitis B virus (HBV). A series of THPP compounds were shown to inhibit HBV core protein effectively. The lead compound demonstrated significant inhibition of HBV DNA viral load in a mouse model following oral administration, indicating its therapeutic potential against HBV infections .

3. Casein Kinase Inhibition

THPPCA derivatives have also been identified as inhibitors of casein kinase 1 (CK1), which is implicated in various cellular processes including cell cycle regulation and Wnt signaling pathways. These inhibitors could provide insights into novel cancer therapies due to CK1's role in tumorigenesis .

Biological Activity Summary Table

Biological ActivityMechanism of ActionIC50 ValueReference
HIV-1 Integrase InhibitionMetal-binding heteroatom coplanarity74 nM
Anti-HBV ActivityAllosteric modulation of HBV core proteinNot specified
Casein Kinase InhibitionInhibition of CK1 activityNot specified

Study on HIV-1 Integrase

A comprehensive study published in Journal of Medicinal Chemistry synthesized several THPP derivatives and tested their efficacy against HIV-1 integrase. The structure-activity relationship revealed that specific substitutions enhanced binding affinity and antiviral activity .

Investigation into Anti-HBV Properties

In a recent publication, researchers explored the anti-HBV properties of THPP derivatives. The lead compound showed promising results in reducing viral load in infected animal models, suggesting that further development could lead to effective treatments for chronic HBV infections .

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